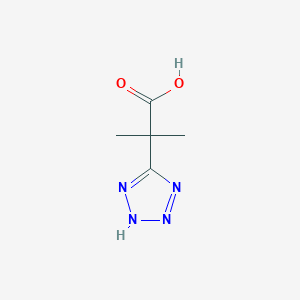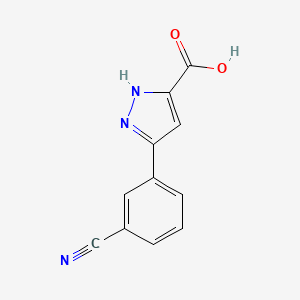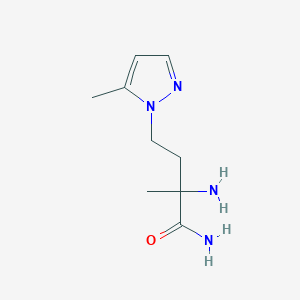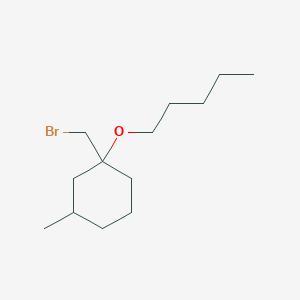
1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane is an organic compound with a complex structure that includes a bromomethyl group, a methyl group, and a pentyloxy group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane typically involves multiple steps. One common method is the bromination of a suitable precursor, such as 3-methyl-1-(pentyloxy)cyclohexane, using bromine or a brominating agent like N-bromosuccinimide (NBS) under radical conditions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform, and the reaction mixture is irradiated with UV light to initiate the radical bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as distillation, recrystallization, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols.
Elimination: Potassium tert-butoxide, sodium ethoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution: Alcohols, amines, thioethers.
Elimination: Alkenes.
Oxidation: Ketones, carboxylic acids.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromide ion . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Bromocyclohexane: Similar structure but lacks the methyl and pentyloxy groups.
Cyclohexylmethyl bromide: Similar but without the pentyloxy group.
1-Bromo-3-methylcyclohexane: Similar but without the pentyloxy group.
Uniqueness
1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane is unique due to the presence of both the pentyloxy and methyl groups, which can influence its reactivity and the types of reactions it can undergo. These substituents can also affect the compound’s physical properties, such as solubility and boiling point, making it distinct from its simpler analogs.
Propiedades
Fórmula molecular |
C13H25BrO |
|---|---|
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
1-(bromomethyl)-3-methyl-1-pentoxycyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-3-4-5-9-15-13(11-14)8-6-7-12(2)10-13/h12H,3-11H2,1-2H3 |
Clave InChI |
HSKCIEIAVCZQCC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1(CCCC(C1)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


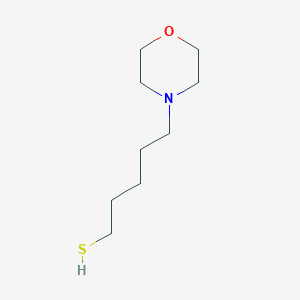
![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)
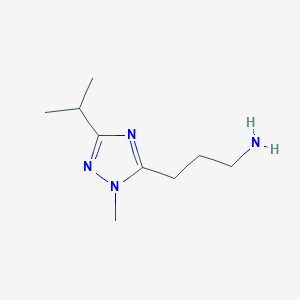

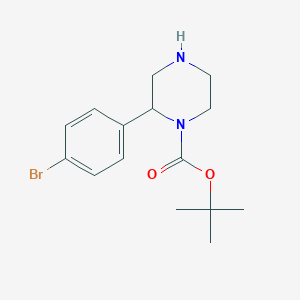
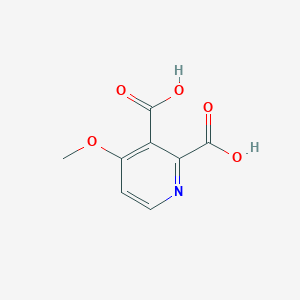
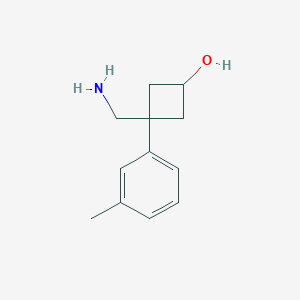

![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)

